molecular formula C9H9Cl2N B14114201 2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine

2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine

Katalognummer: B14114201
Molekulargewicht: 202.08 g/mol
InChI-Schlüssel: VAGZPPZXJSZRPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine is an organic compound characterized by the presence of a dichloromethyl group attached to a vinyl group, which is further connected to a phenylamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine typically involves the reaction of 2,2-dichloro-1-methyl-vinyl precursors with phenylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are designed to be more efficient and cost-effective, often incorporating continuous flow reactors and advanced purification techniques to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may yield amine derivatives with altered electronic properties.

    Substitution: The dichloromethyl group can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylamine oxides, while substitution reactions can produce a variety of functionalized phenylamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The compound’s dichloromethyl group and phenylamine structure play a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,2-Dichloro-1-methyl-vinyl)-cyclopropane: Shares the dichloromethyl-vinyl structure but differs in the cyclopropane ring.

    2-(2,2-Dichloro-1-methyl-vinyl)-benzene: Similar structure but lacks the amine group.

Uniqueness

2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine is unique due to its combination of the dichloromethyl-vinyl group with a phenylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H9Cl2N

Molekulargewicht

202.08 g/mol

IUPAC-Name

2-(1,1-dichloroprop-1-en-2-yl)aniline

InChI

InChI=1S/C9H9Cl2N/c1-6(9(10)11)7-4-2-3-5-8(7)12/h2-5H,12H2,1H3

InChI-Schlüssel

VAGZPPZXJSZRPV-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(Cl)Cl)C1=CC=CC=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.